molecular formula C16H16FN3O3 B2424929 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea CAS No. 891104-82-8

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

Cat. No.: B2424929
CAS No.: 891104-82-8
M. Wt: 317.32
InChI Key: DFVZKKPFYFQVCF-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrolidinone ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea: Lacks the pyrrolidinone ring but shares the fluorophenyl and furan groups.

    1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the furan group but contains the fluorophenyl and pyrrolidinone rings.

    1-(1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)pyrrolidin-3-yl)urea: Contains all three functional groups but in a different arrangement.

Uniqueness

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-11-3-1-4-13(7-11)20-10-12(8-15(20)21)19-16(22)18-9-14-5-2-6-23-14/h1-7,12H,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVZKKPFYFQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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